1-Methylcytosine

Description

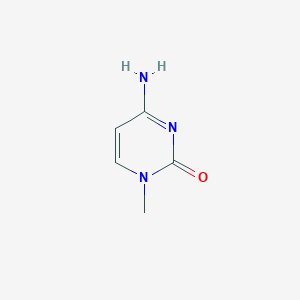

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1-methylpyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZZUQOWRWFDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149949 |

Source

|

| Record name | 1-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-47-0 |

Source

|

| Record name | 1-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1122-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-methyl-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J54NE82RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

role of 1-Methylcytosine in epigenetic regulation

An In-Depth Technical Guide to 1-Methylcytosine (B60703) in Epitranscriptomic Regulation

Abstract

This compound (m1C) is a post-transcriptional RNA modification where a methyl group is added to the nitrogen-1 position of the cytosine base. Distinct from the well-known epigenetic DNA mark 5-methylcytosine (B146107) (m5C), m1C is a key player in the burgeoning field of epitranscriptomics. This modification is found in various RNA species, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA), where it influences RNA stability, structure, and the process of translation. The regulatory machinery governing m1C—the "writers" (methyltransferases), "erasers" (demethylases), and "readers" (binding proteins)—is still being actively investigated. The enzyme ALKBH1 has been identified as a potential eraser, while specific writers and readers for m1C remain to be fully characterized. Dysregulation of RNA methylation is increasingly linked to human diseases, including cancer, positioning the m1C pathway as a potential area for future therapeutic development. This guide provides a comprehensive overview of the molecular biology of m1C, details methodologies for its detection and analysis, and explores its functional significance and future research directions.

Introduction to this compound (m1C)

This compound is a modified nucleobase derived from cytosine. The modification consists of the addition of a methyl group to the nitrogen atom at the N1 position of the pyrimidine (B1678525) ring. This seemingly subtle change distinguishes it fundamentally from 5-methylcytosine (m5C), the canonical epigenetic mark in DNA, where the methyl group is on the C5 carbon position. While m5C is a cornerstone of epigenetic regulation affecting gene expression through chromatin structure, m1C's role is primarily at the post-transcriptional level, regulating the fate and function of RNA molecules. This has led to its study under the umbrella of "epitranscriptomics," which encompasses all post-transcriptional modifications to RNA.

The m1C Regulatory Machinery: Writers, Readers, and Erasers

Like other epigenetic and epitranscriptomic marks, the lifecycle of m1C is dynamically controlled by a set of specialized proteins. These are categorized as writers, which install the mark; erasers, which remove it; and readers, which recognize the mark and mediate its downstream biological effects.

-

Writers (Methyltransferases): The specific enzymes that catalyze the formation of m1C in RNA have not yet been definitively identified. However, by analogy to other N1-position modifications, such as N1-methyladenosine (m1A), the writer is likely a complex enzyme. The primary methyltransferase complex for m1A in tRNA is a heterodimer of TRMT6 and TRMT61A, where TRMT61A is the catalytic subunit and TRMT6 facilitates tRNA binding.[1][2][3] The discovery of a dedicated m1C writer remains a key area of future research.

-

Erasers (Demethylases): Evidence points to the AlkB homolog family of dioxygenases as potential erasers of m1C. Specifically, ALKBH1 has been shown to be a multifaceted enzyme with demethylase activity against various substrates, including N1-methyladenosine (m1A) in tRNA.[4][5][6] Its ability to act on the N1 position of purines suggests it may also be capable of removing the methyl group from the N1 position of pyrimidines like cytosine, although this is yet to be conclusively demonstrated for m1C.

-

Readers (Binding Proteins): Reader proteins are crucial effectors that recognize specific modifications and translate them into functional outcomes.[7] To date, no proteins have been identified that specifically bind to m1C in RNA. For the related m5C mark, reader proteins like ALYREF and YBX1 have been shown to recognize the modification and mediate functions such as mRNA nuclear export and stability.[8][9] Identifying the reader proteins for m1C is critical to fully understanding its biological role.

Biological Functions of m1C

m1C modifications have been detected in several classes of RNA and are implicated in fundamental cellular processes.

-

Role in tRNA and rRNA: The most well-documented roles for m1C are in non-coding RNAs. In tRNA, modifications like m1C are crucial for maintaining structural stability and ensuring correct folding. This, in turn, affects the efficiency and fidelity of protein translation. Similar roles in structural integrity are proposed for m1C in rRNA, a core component of the ribosome.

-

Role in mRNA: The function of m1C in messenger RNA is less understood. By analogy with other mRNA modifications, it could potentially influence mRNA stability, alternative splicing, nuclear export, and the initiation or elongation phases of translation.

-

Role in Mitochondrial RNA: While the presence of m5C in mitochondrial RNA (mtRNA) has been established and is regulated by the methyltransferase NSUN4 to flag transcripts for degradation, a specific role for m1C in mitochondria has not yet been described.[10][11][12] Given that RNA modifications are present and functional within mitochondria, this represents an important area for future investigation.

-

Association with Disease: Dysregulation of RNA methylation is a known driver in various cancers.[13][14] For instance, the overexpression of m1A writers (TRMT6/TRMT61A) has been linked to liver and bladder cancers by promoting proliferation.[1][3] While the direct involvement of m1C is still under investigation, it is plausible that its misregulation could contribute to pathogenesis by altering the translation of key oncogenes or tumor suppressors.

Comparative Analysis of Cytosine and Adenosine (B11128) Methylation

To provide context, it is useful to compare m1C with other well-studied RNA modifications.

| Feature | This compound (m1C) | 5-Methylcytosine (m5C) | N6-Methyladenosine (m6A) | N1-Methyladenosine (m1A) |

| Molecule | RNA | DNA, RNA | RNA | RNA |

| Position | N1 of Cytosine | C5 of Cytosine | N6 of Adenosine | N1 of Adenosine |

| Known Writers | Uncharacterized | DNMTs, NSUN family | METTL3/14 complex | TRMT6/61A complex |

| Known Erasers | ALKBH1 (putative) | TET enzymes | FTO, ALKBH5 | ALKBH1, ALKBH3 |

| Primary Role | RNA structure, translation | DNA: Gene silencing; RNA: Stability, translation | mRNA stability, splicing, translation | tRNA structure, translation initiation |

Methodologies for m1C Detection and Mapping

The study of m1C requires specialized and sensitive analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the absolute quantification of the global m1C levels in a total RNA sample. It offers high sensitivity and specificity.

-

RNA Isolation: Extract total RNA from cells or tissues using a high-purity extraction method (e.g., Trizol or column-based kits). Ensure RNA integrity is high.

-

RNA Digestion: Digest 1-5 µg of total RNA into individual nucleosides. This is typically a two-step enzymatic process:

-

Incubate RNA with Nuclease P1 at 37°C for 2-4 hours to digest RNA into 5'-mononucleotides.

-

Add Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 2-4 hours to dephosphorylate the nucleotides into nucleosides.

-

-

Liquid Chromatography (LC) Separation: Inject the digested nucleoside mixture into a reverse-phase HPLC column (e.g., C18). Separate the nucleosides using a gradient of two mobile phases (e.g., water with 0.1% formic acid and methanol (B129727) or acetonitrile).

-

Mass Spectrometry (MS) Analysis: Eluted nucleosides are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer.

-

Operate the MS in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific mass transition of the parent ion (protonated m1C) to a characteristic fragment ion (the m1C base).

-

-

Quantification: Create a standard curve using known concentrations of pure m1C and other canonical nucleosides. Calculate the amount of m1C in the sample relative to a canonical nucleoside (e.g., cytidine (B196190) or adenosine).

m1C Individual-Nucleotide Resolution Crosslinking and Immunoprecipitation (m1C-miCLIP)

To map the specific locations of m1C across the transcriptome, a sequencing-based approach is required. The miCLIP method, adapted from its use for m6A, could provide single-nucleotide resolution. Note: This method is contingent upon the availability of a highly specific and efficient anti-m1C antibody validated for immunoprecipitation of RNA.

-

Cell Culture and UV Crosslinking: Grow cells of interest and irradiate them with UV light (254 nm) to induce covalent crosslinks between RNA and interacting proteins.

-

Lysis and RNA Fragmentation: Lyse the cells and fragment the RNA to a desired size range (e.g., 100-200 nucleotides) using RNase or enzymatic fragmentation.

-

Immunoprecipitation (IP): Incubate the fragmented RNA-protein lysate with magnetic beads conjugated to an anti-m1C antibody. The antibody will bind to the m1C-containing RNA fragments.

-

Washes and Adapter Ligation: Perform stringent washes to remove non-specifically bound RNA. Ligate a 3' adapter to the captured RNA fragments while they are still on the beads.

-

Radiolabeling and Gel Electrophoresis: Dephosphorylate the 5' end of the RNA and then radiolabel with ³²P. Elute the RNA-protein complexes and separate them by SDS-PAGE.

-

Membrane Transfer and RNA Isolation: Transfer the separated complexes to a nitrocellulose membrane. Excise the region corresponding to the crosslinked complexes and recover the RNA by proteinase K digestion.

-

Reverse Transcription (RT): Perform reverse transcription on the isolated RNA fragments. The crosslink site often causes the reverse transcriptase to terminate or introduce a mutation in the resulting cDNA, marking the modification site.

-

Library Preparation and Sequencing: Circularize the cDNA, re-linearize, PCR amplify, and perform high-throughput sequencing.

-

Bioinformatic Analysis: Align reads to the reference transcriptome. Identify the precise location of m1C sites by analyzing the truncation and mutation patterns at crosslink sites.

Inapplicability of Bisulfite Sequencing

Bisulfite sequencing is a cornerstone technique for mapping m5C in DNA. The method relies on the chemical deamination of cytosine to uracil, while the methyl group at the C5 position protects 5-methylcytosine from this conversion.[15][16][17] However, the methyl group at the N1 position in this compound does not offer this protection. Therefore, standard bisulfite treatment will convert both cytosine and this compound to uracil , making the method unsuitable for distinguishing m1C from unmodified cytosine.

Future Perspectives and Drug Development

The study of this compound is a rapidly evolving frontier in molecular biology. The discovery and characterization of its dedicated writers, erasers, and readers will be a major breakthrough, enabling a much deeper understanding of its regulatory networks. Key unanswered questions include:

-

What are the specific methyltransferases that install the m1C mark?

-

Which reader proteins recognize m1C and what are their downstream effector functions?

-

What is the full extent of the m1C epitranscriptome across different cell types and developmental stages?

-

How does the dysregulation of m1C deposition or removal contribute to diseases like cancer and neurodevelopmental disorders?

From a therapeutic perspective, the enzymes that regulate RNA modifications are emerging as promising drug targets.[18] Once the m1C writers and erasers are identified, they will represent a new class of potential targets for small molecule inhibitors. Modulating the m1C status of key cancer-related transcripts could offer a novel strategy for controlling tumor growth and progression. The development of this field holds significant promise for both fundamental science and clinical applications.

References

- 1. N1-methyladenosine methylation in tRNA drives liver tumourigenesis by regulating cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | TRMT6:TRMT61A methylate adenosine yielding 1-methyladenosine at nucleotide 58 of tRNA(Met) [reactome.org]

- 3. Depletion of the m1A writer TRMT6/TRMT61A reduces proliferation and resistance against cellular stress in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALKBH1 alkB homolog 1, histone H2A dioxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reading RNA methylation codes through methyl-specific binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptome-wide identification of 5-methylcytosine by deaminase and reader protein-assisted sequencing [elifesciences.org]

- 9. Identification of putative reader proteins of 5-methylcytosine and its derivatives in Caenorhabditis elegans RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytosine methylation flags mitochondrial RNA for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RNA 5-methylcytosine marks mitochondrial double-stranded RNAs for degradation and cytosolic release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RNA 5-methylcytosine marks mitochondrial double-stranded RNAs for degradation and cytosolic release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of DNA Methylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Significant roles of RNA 5-methylcytosine methylation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 16. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Methylation Landscape: Targeting Writer or Eraser to Discover Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Methylcytosine: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcytosine (B60703) (1mC) is a methylated derivative of the canonical nucleobase cytosine, distinguished by the addition of a methyl group at the first nitrogen atom of the pyrimidine (B1678525) ring. While less prevalent than its well-studied isomer, 5-methylcytosine (B146107) (5mC), 1mC has garnered increasing interest for its unique chemical properties and its role in expanding the genetic alphabet. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this compound. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant biological and chemical processes.

Introduction

Epigenetic modifications of nucleic acids play a pivotal role in regulating a vast array of cellular processes. Among these, the methylation of cytosine is a key mechanism for controlling gene expression and maintaining genome stability. While 5-methylcytosine (5mC) has been the subject of extensive research, other methylated forms of cytosine, such as this compound, are emerging as important molecules in both natural and synthetic biological systems.

This compound is a pyrimidone in which the hydrogen attached to the nitrogen at position 1 is substituted by a methyl group[1][2]. This structural alteration distinguishes it from the more common 5-methylcytosine and has significant implications for its chemical behavior and biological function[3]. This guide delves into the historical context of 1mC's discovery, its physicochemical properties, and the experimental techniques used for its synthesis, detection, and characterization.

Discovery and History

The history of this compound is marked by early crystallographic studies and a more recent resurgence of interest due to its application in synthetic biology.

-

Early Structural Elucidation (1960s-1970s): The foundational work on the structure of this compound was laid in the mid-20th century. In 1964, the crystal and molecular structure of N-methyl cytosine was first described[4]. Later, in 1977, Miriam Rossi and her colleagues further refined the crystallographic structure of this compound, providing precise data on its molecular geometry[3]. These early studies were crucial in understanding the fundamental chemical nature of this modified base.

-

A Stable Analogue in Synthetic Genetics (2009): A significant milestone in the history of this compound was its identification as a stable replacement for 2'-deoxy-5-methylisocytidine in 2009[3]. This discovery highlighted its potential for use in creating novel, stable nucleic acid structures.

-

Component of the Hachimoji DNA System (2019): The prominence of this compound in the field of synthetic biology was solidified with its inclusion as a key component of the "hachimoji" DNA and RNA system[3]. In this expanded genetic alphabet, this compound pairs with isoguanine, demonstrating the potential to create life with an eight-letter genetic code[3].

Physicochemical Properties

The distinct physicochemical properties of this compound are central to its unique role in nucleic acid chemistry.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O | [1][2] |

| Molecular Weight | 125.13 g/mol | [5] |

| IUPAC Name | 4-amino-1-methylpyrimidin-2(1H)-one | [1][2] |

| CAS Number | 1122-47-0 | [6] |

| Appearance | White to off-white powder | |

| Melting Point | 296-300 °C | |

| Solubility | Soluble in DMSO (1.26 mg/mL with sonication) | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and detection of this compound, crucial for researchers working with this modified nucleobase.

Synthesis of this compound

While several synthetic routes exist, a common approach involves the reaction of a methylated urea (B33335) derivative with a suitable precursor to form the pyrimidine ring. A general, multi-step synthesis starting from ethyl cyanoacetate (B8463686) is outlined below.

Protocol: Synthesis of 4-amino-1-methylpyrimidin-2(1H)-one

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available reagents.

Step 1: Synthesis of Ethyl Cyano-2-ureidoacrylate

-

React ethyl cyanoacetate with triethyl orthoformate in the presence of a catalyst (e.g., acetic anhydride) to form an intermediate.

-

React the intermediate with urea to yield ethyl cyano-2-ureidoacrylate.

Step 2: Cyclization to 5-ethoxycarbonylcytosine

-

Treat the ethyl cyano-2-ureidoacrylate with a strong base (e.g., sodium ethoxide) to induce cyclization, forming 5-ethoxycarbonylcytosine.

Step 3: Hydrolysis to 5-carboxycytosine

-

Hydrolyze the ester group of 5-ethoxycarbonylcytosine using aqueous sodium hydroxide.

-

Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate 5-carboxycytosine.

Step 4: Decarboxylation to Cytosine

-

Heat the 5-carboxycytosine in a high-boiling point solvent to induce decarboxylation, yielding cytosine.

Step 5: Methylation to this compound

-

React cytosine with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to introduce the methyl group at the N1 position.

-

Purify the resulting this compound using recrystallization or column chromatography.

Detection and Quantification of this compound

Accurate detection and quantification of this compound in biological samples are essential for understanding its potential roles. Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Protocol: UHPLC-MS/MS for this compound Quantification in Genomic DNA

This protocol is adapted from a general method for detecting methylated nucleosides in genomic DNA[3][8][9][10].

1. DNA Digestion to Nucleosides:

-

To 1-2 µg of genomic DNA, add 10 U of DNA Degradase Plus enzyme mix in 1X DNA Degradase Plus buffer to a final volume of 25-30 µL.

-

Incubate the reaction at 37 °C for 2-3 hours.

-

Add 70-75 µL of ultra-pure water to bring the total volume to 100 µL and mix thoroughly.

-

Filter the sample through a 0.22 µm syringe filter directly into an HPLC vial.

2. UHPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% (v/v) formic acid.

-

Mobile Phase B: Methanol with 0.1% (v/v) formic acid.

-

Gradient: A suitable gradient from low to high organic phase to separate the nucleosides.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI).

-

Detection Mode: Dynamic Multiple Reaction Monitoring (dMRM).

-

Monitor the specific mass transition from the precursor ion of this compound to its characteristic product ion.

-

3. Quantification:

-

Prepare a calibration curve using serial dilutions of a pure this compound standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Biological Role and Signaling Pathways

Currently, the known biological role of this compound is primarily in the context of synthetic biological systems. There is limited evidence for its widespread presence or a defined signaling function in natural biological processes in mammals.

-

Hachimoji DNA: The most well-documented role of this compound is as a component of the expanded genetic alphabet in hachimoji DNA, where it forms a stable base pair with isoguanine[3]. This demonstrates its capacity to function within a nucleic acid duplex, expanding the possibilities for information storage in synthetic life forms.

-

Enzymatic Recognition: While the enzymes that specifically recognize and process this compound in vivo are not well-characterized, some DNA repair enzymes have been shown to act on other N-methylated purines and pyrimidines. For instance, the AfAlkA base excision repair glycosylase from Archaeoglobus fulgidus can excise N1-methyladenine and N3-methylcytosine from DNA[6][9]. Further research is needed to determine if similar enzymes can recognize and process this compound in other organisms.

The lack of extensive data on the natural occurrence and function of this compound presents an exciting frontier for future research. Investigating its potential role in gene regulation, DNA repair, and other cellular processes could unveil novel biological mechanisms.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis and Detection Workflow

Relationship of this compound to Other Cytosine Modifications

Conclusion

This compound, while historically less studied than 5-methylcytosine, is a molecule of growing importance, particularly in the realm of synthetic biology. Its unique structural properties and ability to form stable, non-canonical base pairs have opened up new avenues for the design of novel genetic systems. This technical guide has provided a comprehensive overview of the discovery, properties, and key experimental methodologies related to this compound. As research continues, a deeper understanding of its potential biological roles and the development of more refined analytical techniques will undoubtedly emerge, further solidifying its place in the landscape of nucleic acid research and drug development.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0247144) [hmdb.ca]

- 4. neb.com [neb.com]

- 5. Enzymatic approaches for profiling cytosine methylation and hydroxymethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of ionization on stability of this compound — DFT and PCM studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAUTOMERISM AND SITE OF PROTONATION OF this compound: PROOF BY NUCLEAR MAGNETIC RESONANCE SPIN-SPIN COUPLING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis for enzymatic excision of N1‐methyladenine and N3‐methylcytosine from DNA | The EMBO Journal [link.springer.com]

- 10. Is this compound a faithful model compound for ultrafast deactivation dynamics of cytosine nucleosides in solution? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Methylcytosine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcytosine (B60703) (1mC) is a modified pyrimidine (B1678525) nucleobase derived from cytosine through methylation at the nitrogen-1 (N1) position. While less common than its isomer 5-methylcytosine (B146107) (5mC), 1mC plays a significant role in various biological contexts, including the expanded genetic alphabet of hachimoji DNA, and is of growing interest in the fields of epigenetics and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological implications of this compound, along with methodologies for its synthesis and detection.

Chemical Structure and Identification

This compound is structurally distinguished from cytosine by the presence of a methyl group on the nitrogen atom at the first position of the pyrimidine ring.[1][2][3] This modification alters its hydrogen bonding capabilities and steric profile compared to canonical cytosine.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-amino-1-methylpyrimidin-2(1H)-one |

| CAS Number | 1122-47-0 |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| SMILES | CN1C=CC(=NC1=O)N |

| InChI | InChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9) |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for developing analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 300-303 °C | [1] |

| Density | 1.448 g/cm³ | [1] |

| pKa | 4.53 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in water and methanol | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectrum | Data |

| ¹H NMR | Predicted peaks in D₂O. |

| ¹³C NMR | Predicted peaks in D₂O. |

| FT-IR | Characteristic peaks for C=O, N-H, and C-N stretching and bending vibrations. |

| UV-Vis | Absorption maxima are observed in the UV region. |

Note: Specific, experimentally validated peak lists with assignments are not consistently available across public databases. The provided information is based on predicted spectra and general characteristics of similar compounds.

Biological Significance

Hachimoji DNA

A significant role for this compound has been demonstrated in the synthetic biology concept of "hachimoji DNA." In this expanded genetic alphabet, this compound is designed to form a stable base pair with isoguanine.[1][2] This pairing is a key component of an eight-letter genetic system that can store and transmit information, expanding the possibilities for synthetic biological systems and data storage.

Epigenetics and Gene Regulation

While 5-methylcytosine is the primary epigenetic mark in mammals, the role of other methylated cytosine isomers like this compound is an area of active investigation. DNA methylation, in general, is a crucial mechanism for regulating gene expression.[4][5] The methylation of cytosine residues, particularly in CpG islands, can lead to gene silencing by preventing the binding of transcription factors and recruiting proteins that promote a condensed chromatin state.[5][6] The presence of this compound in DNA or RNA could potentially influence these regulatory processes, although its natural occurrence and specific enzymatic pathways in mammals are not as well-characterized as those for 5-methylcytosine.

The general pathway of DNA methylation and demethylation provides a framework for understanding how methylated cytosines, including potentially this compound, could be involved in gene regulation.

Experimental Protocols

Synthesis of this compound

A general approach for the synthesis of this compound involves the methylation of cytosine. While specific, detailed protocols can vary, a common strategy is the direct methylation of cytosine using a methylating agent. An alternative approach involves the synthesis of a pyrimidine ring with the methyl group already in place.

General Protocol for Methylation of Genomic DNA (as a proxy for cytosine methylation): [1]

-

Reaction Setup: In a microcentrifuge tube, combine nuclease-free water, a 10X methyltransferase reaction buffer, and S-adenosylmethionine (SAM) as the methyl donor.

-

Addition of DNA and Enzyme: Add the DNA substrate (containing cytosine residues) and the appropriate DNA methyltransferase enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a sufficient duration to allow for methylation.

-

Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., 65°C for 20 minutes).

-

Purification: The methylated DNA can then be purified using standard DNA purification methods.

Note: The synthesis of pure this compound for use as a standard or in further reactions would require a more specialized organic synthesis approach, the details of which are beyond the scope of this general guide.

Detection and Quantification of this compound

Several advanced analytical techniques can be employed for the detection and quantification of this compound in biological samples.

HPLC-MS is a powerful method for the sensitive and specific detection of modified nucleosides.

General Workflow for HPLC-MS Analysis:

Methodology Outline: [7][8][9][10][11]

-

Sample Preparation: Isolate DNA or RNA from the biological sample of interest.

-

Enzymatic Digestion: Digest the nucleic acids into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

Chromatographic Separation: Separate the resulting nucleoside mixture using reverse-phase HPLC. A C18 column is commonly used with a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization, ESI) and detected using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) for high specificity and sensitivity. A specific precursor ion to product ion transition for this compound is monitored.

-

Quantification: The amount of this compound is quantified by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Nanopore sequencing offers a direct method for identifying base modifications, including methylation, in native DNA or RNA without the need for amplification or chemical conversion.[12][13][14][15][16]

General Workflow for Nanopore Sequencing-Based Detection:

Methodology Outline: [12][13][14][15][16]

-

DNA/RNA Extraction: Isolate high-molecular-weight DNA or RNA from the sample.

-

Library Preparation: Prepare a sequencing library by ligating sequencing adapters to the ends of the nucleic acid fragments.

-

Nanopore Sequencing: Load the library onto a nanopore flow cell. As individual DNA or RNA strands pass through a protein nanopore, they cause characteristic disruptions in an ionic current.

-

Data Analysis: The raw electrical signal is basecalled to determine the nucleotide sequence. Specialized algorithms are then used to analyze the raw signal to detect deviations from the expected signal for canonical bases, allowing for the identification of modified bases like this compound at single-molecule resolution.

Conclusion

This compound, while not as extensively studied as 5-methylcytosine, represents an important modified nucleobase with established roles in synthetic biology and potential implications in epigenetic regulation. The continued development of sensitive analytical techniques will further elucidate its presence and function in biological systems. This guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields to explore the multifaceted nature of this compound.

References

- 1. neb.com [neb.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. DNAmod: this compound [dnamod.hoffmanlab.org]

- 4. DNA methylation and methylcytosine oxidation in cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA methylation and the regulation of gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytosine methylation of an Sp1 site contributes to organ-specific and cell-specific regulation of expression of the lung epithelial gene t1alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ultraperformance Liquid Chromatography Tandem Mass Spectrometry Assay of DNA Cytosine Methylation Excretion from Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Photoproduct of 5-Methylcytosine and Adenine Characterized by HPLC and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. Analysis of DNA 5-methylcytosine Using Nanopore Sequencing [bio-protocol.org]

- 13. Detecting DNA cytosine methylation using nanopore sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nanopore Single-Molecule Sequencing for Mitochondrial DNA Methylation Analysis: Investigating Parkin-Associated Parkinsonism as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

1-Methylcytosine: A Key Regulator in the Epitranscriptome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcytosine (B60703) (m1C) is a modified nucleobase, a derivative of cytosine where a methyl group is attached to the nitrogen atom at the first position of the pyrimidine (B1678525) ring.[1][2][3] This modification distinguishes it from the more extensively studied 5-methylcytosine (B146107) (m5C), where the methyl group is at the fifth carbon position.[1] While m1C is found in both DNA and RNA, its role as an epitranscriptomic mark in RNA is gaining significant attention for its influence on various biological processes, including gene expression regulation and the maintenance of genomic stability.[2][4] This technical guide provides a comprehensive overview of the core aspects of m1C, including its biogenesis, functional roles, detection methodologies, and implications in disease, with a focus on providing actionable data and protocols for the scientific community.

The Lifecycle of this compound: Writers, Erasers, and Readers

The dynamic regulation of m1C modification is orchestrated by a coordinated interplay of three key protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize and interpret its functional consequences.

Writers: The Methyltransferases

The primary enzymes responsible for depositing the m1C mark on RNA are members of the NOL1/NOP2/SUN domain (NSUN) family of methyltransferases.[3][5][6] Specifically, NSUN2 and NSUN6 have been identified as major m1C writers in mRNA.[3][5][6][7] These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N1 position of cytosine within specific RNA sequences.[8] Another enzyme family, the tRNA methyltransferases TRMT6 and TRMT61A, are known to catalyze N1-methyladenosine (m1A) formation, a modification structurally similar to m1C, suggesting a potential for broader substrate specificity that may include cytosine.[9][10][11][12][13]

Erasers: The Demethylases

The removal of m1C is less well-characterized compared to its deposition. However, members of the AlkB homolog (ALKBH) family of dioxygenases are known to act as demethylases for various RNA modifications.[14][15] ALKBH1 has been shown to remove methyl groups from 1-methyladenine (B1486985) and 3-methylcytosine (B1195936) in RNA and may play a role in m1C demethylation, although its primary substrates appear to be other modifications.[14][15][16][17] The potential for a dedicated m1C eraser remains an active area of research.

Readers: The Effector Proteins

The functional consequences of m1C modification are mediated by "reader" proteins that specifically recognize and bind to this mark. The Y-box binding protein 1 (YBX1) has been identified as a key m1C reader.[1][2][4][18][19] YBX1 contains a cold shock domain that directly interacts with the m1C-modified base, influencing the stability and translation of the target mRNA.[1][2] This interaction often involves the recruitment of other proteins, such as the ELAV-like RNA-binding protein 1 (ELAVL1), which further contributes to the stabilization of the mRNA transcript.[2] Another identified reader is the Aly/REF export factor (ALYREF), which has been shown to mediate the nuclear export of m5C-modified mRNA, and may have a similar role for m1C.[20]

Functional Implications of this compound

The presence of m1C in RNA has profound effects on its metabolism and function, impacting processes from translation to degradation.

In RNA:

-

mRNA Stability: One of the most well-documented roles of m1C is the enhancement of mRNA stability. By recruiting reader proteins like YBX1, m1C protects the mRNA transcript from degradation, thereby increasing its half-life and leading to elevated protein expression.[2][8][20]

-

Translation Regulation: m1C modification can directly influence the efficiency of protein translation. The presence of m1C within the coding sequence or untranslated regions of an mRNA can modulate ribosome binding and translocation.[8]

-

mRNA Export: The recognition of m1C by reader proteins like ALYREF can facilitate the transport of mRNA from the nucleus to the cytoplasm, a critical step in gene expression.[20]

In DNA:

While the role of m1C in DNA is less understood compared to its function in RNA, it is considered a form of DNA damage that can arise from exposure to certain alkylating agents. If not repaired, m1C in DNA can lead to mutations. The base excision repair (BER) pathway is responsible for recognizing and removing such modified bases from the genome.

Quantitative Analysis of Cytosine Methylation

The abundance of methylated cytosine varies across different tissues and disease states. While specific quantitative data for this compound is still emerging, data for the related 5-methylcytosine provides a valuable reference for understanding the landscape of cytosine methylation.

| Tissue/Cell Type | 5-Methylcytosine (m5C) Abundance (mole percent) | Reference |

| Human Thymus | 1.00 | [21] |

| Human Brain | 0.98 | [21] |

| Human Sperm | 0.84 | [21] |

| Human Placenta | 0.76 | [21] |

| Human Cell Lines | 0.57 - 0.85 | [21] |

| Human Brain (Cerebellum) - 5-Hydroxymethylcytosine (5hmC) | 1550 modifications per 10^6 nucleosides | [22] |

| Human Brain (Cerebellum) - 5-Formylcytosine (5fC) | 1.7 modifications per 10^6 nucleosides | [22] |

| Human Brain (Cerebellum) - 5-Carboxylcytosine (5caC) | 0.15 modifications per 10^6 nucleosides | [22] |

| Human Brain, Liver, Kidney, Colorectal Tissues - 5-hmC | 0.40–0.65% | [23] |

| Human Lung - 5-hmC | 0.18% | [23] |

| Human Heart, Breast, Placenta - 5-hmC | 0.05-0.06% | [23] |

| Cancerous Colorectal Tissues - 5-hmC | 0.02–0.06% | [23] |

| Normal Colorectal Tissues - 5-hmC | 0.46–0.57% | [23] |

Experimental Protocols for this compound Detection

Several techniques are available for the detection and quantification of m1C in DNA and RNA. Below are detailed methodologies for two key approaches.

RNA Bisulfite Sequencing (m1C-BS-Seq)

This method allows for the single-nucleotide resolution mapping of m1C sites in RNA.

Protocol:

-

RNA Isolation: Isolate total RNA from the sample of interest using a standard RNA extraction protocol. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.[24]

-

mRNA Enrichment (Optional): If focusing on mRNA, enrich for polyadenylated transcripts using oligo(dT) magnetic beads.[24]

-

Bisulfite Conversion: Treat the RNA with sodium bisulfite. This chemical treatment converts unmethylated cytosines to uracil, while this compound remains unchanged.[24][25]

-

Denature 100 ng to 2 µg of RNA by heating at 70°C for 10 minutes.

-

Prepare a fresh solution of sodium bisulfite and hydroquinone.

-

Add the bisulfite solution to the denatured RNA and incubate at 55-65°C for 4-16 hours.

-

-

RNA Cleanup: Purify the bisulfite-converted RNA using a spin column-based method to remove excess bisulfite and other reagents.[24]

-

Reverse Transcription: Synthesize first-strand cDNA from the bisulfite-treated RNA using a reverse transcriptase and random primers or gene-specific primers.[24]

-

PCR Amplification: Amplify the cDNA using primers specific to the target region of interest. The forward primer should be designed to the converted sequence (with U's instead of C's), while the reverse primer is designed to the original sequence.

-

Library Preparation and Sequencing: Prepare a sequencing library from the PCR products and perform high-throughput sequencing.[26][27]

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Unmethylated cytosines will be read as thymines (due to the U to T conversion during PCR), while 1-methylcytosines will be read as cytosines.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and quantitative method for measuring the global levels of m1C.

Protocol:

-

Nucleic Acid Extraction and Digestion:

-

Extract DNA or RNA from the sample.

-

Digest the nucleic acids into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

-

Chromatographic Separation:

-

Inject the nucleoside mixture onto a reverse-phase high-performance liquid chromatography (HPLC) column.

-

Separate the nucleosides using a gradient of solvents (e.g., water with formic acid and methanol).[28]

-

-

Mass Spectrometry Analysis:

-

Elute the separated nucleosides from the HPLC column directly into the electrospray ionization (ESI) source of a tandem mass spectrometer.

-

Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify this compound based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[28][29]

-

-

Quantification:

-

Generate a standard curve using known concentrations of a pure this compound standard.

-

Calculate the absolute or relative amount of m1C in the sample by comparing its peak area to the standard curve.

-

This compound in Disease

Aberrant m1C modification has been implicated in the pathogenesis of various diseases, particularly cancer.

-

Cancer: The dysregulation of m1C writers, erasers, and readers is frequently observed in cancer.[30][31][32] For instance, the overexpression of the m1C writer NSUN2 and the reader YBX1 has been linked to increased stability of oncogenic mRNAs, promoting tumor growth and metastasis in various cancers, including bladder, cervical, and colorectal cancer.[8]

-

Neurological Disorders: Emerging evidence suggests a role for RNA methylation in neurodevelopment and neurological diseases.[6] The precise involvement of m1C in these conditions is an area of active investigation.

-

Cellular Aging: Recent studies have linked the m1C methyltransferases NSUN2 and NSUN6 to cellular aging processes.[3][5][6][33]

Signaling and Experimental Workflow Diagrams

DOT Language Scripts and Diagrams

Caption: The lifecycle of this compound (m1C) modification in RNA.

Caption: The YBX1-mediated mRNA stability pathway initiated by m1C.

Caption: Experimental workflow for this compound detection by bisulfite sequencing.

Conclusion

This compound is emerging as a critical player in the epitranscriptomic regulation of gene expression. The identification of its writers, erasers, and readers has provided a framework for understanding its functional roles in mRNA stability, translation, and export. The dysregulation of the m1C lifecycle has significant implications for human health, particularly in the context of cancer. The continued development of sensitive and specific detection methods will be crucial for further elucidating the biological functions of m1C and for exploring its potential as a biomarker and therapeutic target in various diseases. This guide provides a foundational resource for researchers to delve into the exciting and rapidly evolving field of this compound biology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging [frontiersin.org]

- 4. Multifaceted functions of Y-box binding protein 1 in RNA methylated modifications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate diversity of NSUN enzymes and links of 5-methylcytosine to mRNA translation and turnover | Life Science Alliance [life-science-alliance.org]

- 8. mdpi.com [mdpi.com]

- 9. TRMT6/61A-dependent base methylation of tRNA-derived fragments regulates gene-silencing activity and the unfolded protein response in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Depletion of the m1A writer TRMT6/TRMT61A reduces proliferation and resistance against cellular stress in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Depletion of the m1A writer TRMT6/TRMT61A reduces proliferation and resistance against cellular stress in bladder cancer [frontiersin.org]

- 14. ALKBH1 alkB homolog 1, histone H2A dioxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. UChicago scientists identify enzyme that removes molecular - UChicago Medicine [uchicagomedicine.org]

- 16. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. journals.biologists.com [journals.biologists.com]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Amount and distribution of 5-methylcytosine in human DNA from different types of tissues of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]

- 25. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]

- 26. bcm.edu [bcm.edu]

- 27. epigenie.com [epigenie.com]

- 28. Ultraperformance Liquid Chromatography Tandem Mass Spectrometry Assay of DNA Cytosine Methylation Excretion from Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. RNA modifications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. dovepress.com [dovepress.com]

- 32. RNA modifications in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

The Enigmatic Presence of 1-Methylcytosine in Genomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetics, cytosine methylation has long been a cornerstone of gene regulation research. The vast majority of this focus has been on 5-methylcytosine (B146107) (5mC), the so-called "fifth base" of DNA, which plays a critical role in transcriptional silencing, genomic imprinting, and X-chromosome inactivation in mammals.[1][2] However, the cytosine ring can be methylated at different positions, leading to isomers with potentially distinct biological implications. This technical guide delves into the natural occurrence, detection, and functional significance of one such isomer: 1-methylcytosine (B60703) (1mC).

Unlike the well-established role of 5mC as a key epigenetic marker, current scientific evidence suggests that this compound in DNA is not a common, intentionally placed regulatory modification. Instead, its presence in the genome is primarily considered a form of DNA damage arising from exposure to alkylating agents. This guide will provide a comprehensive overview of 1mC, focusing on its formation as a DNA lesion, the cellular mechanisms for its repair, and the advanced methodologies used for its detection and quantification.

This compound: A DNA Lesion Requiring Repair

This compound is a methylated form of the DNA base cytosine where a methyl group is attached to the nitrogen atom at the first position of the pyrimidine (B1678525) ring.[3] This modification is distinct from the more prevalent 5-methylcytosine, where the methyl group is at the fifth carbon position.[3] While 5mC is enzymatically deposited by DNA methyltransferases (DNMTs) to regulate gene expression, 1mC is typically formed by the action of endogenous or exogenous alkylating agents.

Formation of this compound

The formation of 1mC is a consequence of DNA alkylation, a process where alkyl groups are transferred to the DNA molecule. This can be induced by various environmental and cellular agents. While specific quantitative data on the natural abundance of 1mC in genomic DNA is scarce, its presence is generally associated with exposure to methylating agents.

Repair of this compound

The cellular defense against alkylating DNA damage involves a class of enzymes known as AlkB homologs. In humans, the primary enzymes responsible for the repair of such lesions are ALKBH2 and ALKBH3.[4][5] These enzymes function as dioxygenases that catalyze the oxidative demethylation of alkylated bases, directly reversing the damage.

The primary substrates for ALKBH2 and ALKBH3 are 1-methyladenine (B1486985) (1meA) and 3-methylcytosine (B1195936) (3meC).[4][5] While direct evidence for the repair of 1mC by these enzymes is still emerging, their known substrate specificity suggests they are the most likely candidates for its removal. Mice lacking mABH2 have been shown to accumulate significant levels of 1meA in their genome, highlighting the importance of this repair pathway in handling endogenous methylation damage.[5]

dot

References

- 1. DNA - Wikipedia [en.wikipedia.org]

- 2. Genome-wide detection of cytosine methylation by single molecule real-time sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repair deficient mice reveal mABH2 as the primary oxidative demethylase for repairing 1meA and 3meC lesions in DNA | The EMBO Journal [link.springer.com]

In Vitro Enzymatic Synthesis of 1-Methylcytosine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 4, 2025

Executive Summary

The precise control of cellular processes through epigenetic and epitranscriptomic modifications is a burgeoning field of study, offering novel avenues for therapeutic intervention. Among these modifications, the methylation of cytosine residues in nucleic acids plays a critical role. This technical guide addresses the enzymatic synthesis of 1-methylcytosine (B60703) (1mC) in vitro. However, it is crucial to note that the scientific literature extensively details the enzymatic synthesis of the isomeric 5-methylcytosine (B146107) (m5C) in RNA, while information on the enzymatic production of this compound is notably scarce. The primary enzymes responsible for RNA cytosine methylation, the NSUN family and DNMT2, are known to catalyze the formation of m5C.

This guide, therefore, provides a comprehensive overview of the well-established in vitro enzymatic synthesis of 5-methylcytosine in RNA, which serves as a robust framework for researchers interested in cytosine methylation. We will detail the key enzymes involved, provide established experimental protocols, and present quantitative data to facilitate the design and execution of in vitro methylation studies. Additionally, we will discuss what is known about this compound and suggest alternative methods for its incorporation into RNA.

Introduction to Cytosine Methylation in RNA

Cytosine methylation is a post-transcriptional modification that plays a significant role in various aspects of RNA metabolism, including stability, translation, and nuclear export. The most prevalent and well-studied form of cytosine methylation in RNA is 5-methylcytosine (m5C). This modification is catalyzed by a family of enzymes known as RNA methyltransferases. In contrast, this compound (1mC) is a structural isomer of m5C where the methyl group is attached to the N1 position of the cytosine ring. While 1mC has been utilized in synthetic biological systems, such as hachimoji DNA, its natural occurrence and enzymatic synthesis pathways in biological systems are not well-documented.

Key Enzymes in 5-Methylcytosine (m5C) RNA Synthesis

The primary enzymes responsible for catalyzing the formation of m5C in RNA are members of the NOL1/NOP2/Sun domain (NSUN) family and the DNA methyltransferase homolog DNMT2 (also known as TRDMT1).

-

NSUN2: A major m5C methyltransferase in mammals, NSUN2 targets a wide range of RNAs, including transfer RNAs (tRNAs) and messenger RNAs (mRNAs).

-

NSUN6: This enzyme is another key tRNA m5C methyltransferase, specifically targeting cytosine 72 in the acceptor stem of certain tRNAs, such as tRNA-Cys and tRNA-Thr.

-

DNMT2 (TRDMT1): Despite its homology to DNA methyltransferases, DNMT2 is a highly conserved RNA methyltransferase that specifically methylates cytosine 38 in the anticodon loop of tRNA-Asp, tRNA-Gly, and tRNA-Val.

These enzymes utilize S-adenosylmethionine (SAM) as the methyl group donor in a reaction that results in the formation of 5-methylcytosine in the target RNA and S-adenosylhomocysteine (SAH) as a byproduct.

Quantitative Data for In Vitro m5C Methylation

The following table summarizes key quantitative parameters for the enzymatic activity of m5C RNA methyltransferases. This data is essential for designing kinetic studies and optimizing reaction conditions.

| Enzyme | Substrate | K_m (µM) | k_cat (min⁻¹) | Optimal Temperature (°C) | Optimal pH |

| Human DNMT2 | tRNA-Asp | ~1.0 | ~0.05 | 37 | 7.5 - 8.0 |

| Human NSUN2 | tRNA | Not widely reported | Not widely reported | 37 | 7.5 - 8.0 |

| Human NSUN6 | tRNA-Cys | ~0.5 | ~0.1 | 37 | 7.0 - 7.5 |

Note: Kinetic parameters for RNA methyltransferases can vary significantly depending on the specific RNA substrate, its folding state, and the assay conditions. The values presented here are approximate and collated from various studies for guidance.

Experimental Protocols for In Vitro m5C RNA Methylation

This section provides a generalized yet detailed methodology for the in vitro methylation of RNA using recombinant m5C methyltransferases.

Preparation of Recombinant Methyltransferases

The expression and purification of active recombinant NSUN2, NSUN6, or DNMT2 are critical for successful in vitro methylation. A common approach involves the following steps:

-

Cloning: The cDNA of the desired methyltransferase is cloned into an expression vector (e.g., pGEX, pET, or pMAL series) containing an affinity tag (e.g., GST, His6, or MBP) for purification.

-

Expression: The expression vector is transformed into a suitable host, typically E. coli (e.g., BL21(DE3) strain). Protein expression is induced under optimized conditions of temperature and inducer concentration (e.g., IPTG).

-

Lysis: Bacterial cells are harvested and lysed using sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.

-

Purification: The soluble lysate is cleared by centrifugation, and the recombinant protein is purified using affinity chromatography (e.g., Glutathione Sepharose for GST-tags, Ni-NTA agarose (B213101) for His6-tags, or amylose (B160209) resin for MBP-tags)[1][2][3].

-

Quality Control: The purity and concentration of the purified enzyme are assessed by SDS-PAGE with Coomassie blue staining and a protein concentration assay (e.g., Bradford or BCA).

In Vitro RNA Transcription

The RNA substrate for the methylation reaction is typically generated by in vitro transcription.

-

Template Generation: A DNA template containing a T7, T3, or SP6 promoter upstream of the target RNA sequence is prepared. This can be a linearized plasmid or a PCR product.

-

Transcription Reaction: The in vitro transcription reaction is set up using a commercially available kit or individual components, including the DNA template, RNA polymerase (e.g., T7 RNA polymerase), and ribonucleoside triphosphates (NTPs).

-

Purification: The transcribed RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution, or by using specialized RNA purification columns.

In Vitro Methylation Reaction

The following is a general protocol for an in vitro RNA methylation assay. The optimal conditions may need to be determined empirically for each enzyme-substrate pair.

Reaction Components:

| Component | Stock Concentration | Final Concentration |

| Recombinant Methyltransferase (NSUN2, NSUN6, or DNMT2) | 10 µM | 0.5 - 1.0 µM |

| RNA Substrate | 10 µM | 0.5 - 2.0 µM |

| Methylation Buffer (10X) | See below | 1X |

| S-Adenosylmethionine (SAM) | 10 mM | 100 - 200 µM |

| RNase Inhibitor | 40 U/µL | 0.5 U/µL |

| Nuclease-free Water | - | To final volume |

10X Methylation Buffer Composition (General):

-

200-500 mM Tris-HCl or HEPES-KOH (pH 7.5-8.0)

-

500-1000 mM NaCl or KCl

-

50 mM MgCl₂

-

10 mM DTT

Protocol:

-

In a nuclease-free microcentrifuge tube, combine the RNA substrate, 10X methylation buffer, RNase inhibitor, and nuclease-free water.

-

Heat the mixture at 65-70°C for 5 minutes and then allow it to cool to room temperature to ensure proper RNA folding.

-

Add the recombinant methyltransferase and SAM to the reaction mixture.

-

To stop the reaction, add EDTA to a final concentration of 20 mM or heat-inactivate the enzyme (if appropriate).

-

The methylated RNA can then be purified by phenol:chloroform extraction and ethanol (B145695) precipitation or by using an RNA cleanup kit.

For detection and quantification of methylation, radiolabeled [³H]-SAM can be used, and the incorporation of the radiolabel into the RNA can be measured by scintillation counting or visualized by autoradiography after gel electrophoresis[4][5].

Analysis of RNA Methylation

Several techniques can be employed to detect and quantify m5C in RNA following the in vitro reaction.

-

High-Performance Liquid Chromatography (HPLC): The RNA is enzymatically hydrolyzed to nucleosides, and the resulting mixture is separated by reverse-phase HPLC. The m5C peak can be identified and quantified by comparing its retention time and peak area to a known standard[7].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive method allows for the definitive identification and quantification of m5C and other modified nucleosides based on their mass-to-charge ratio[8][9][10].

-

Bisulfite Sequencing: This technique can be adapted for RNA to map the precise location of m5C residues at single-nucleotide resolution. Unmethylated cytosines are converted to uracil (B121893) upon bisulfite treatment, while m5C remains unchanged.

The Case of this compound (1mC)

As previously stated, there is a significant lack of information regarding the enzymatic synthesis of this compound in RNA. Its primary mention in the literature is in the context of synthetic biology, where it is used as a component of an expanded genetic alphabet[11].

For researchers seeking to incorporate 1mC into RNA for functional or structural studies, the most viable and established approach is through chemical synthesis . This involves:

-

Synthesis of 1-methylcytidine phosphoramidite (B1245037): The 1-methylcytidine nucleoside is chemically synthesized and then converted into a phosphoramidite building block suitable for solid-phase RNA synthesis.

-

Solid-phase RNA synthesis: The 1-methylcytidine phosphoramidite is incorporated at the desired position(s) in an RNA oligonucleotide using an automated RNA synthesizer.

This chemical synthesis route offers precise control over the location of the modification.

Visualizing the In Vitro RNA Methylation Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for the in vitro enzymatic synthesis of m5C-modified RNA.

Caption: The enzymatic reaction for 5-methylcytosine (m5C) formation in RNA.

Conclusion

While the direct enzymatic synthesis of this compound in vitro remains an underexplored area, the methodologies for the in vitro synthesis of 5-methylcytosine are well-established and provide a valuable blueprint for research in RNA methylation. This guide has provided a detailed overview of the key enzymes, quantitative data, experimental protocols, and analytical techniques pertinent to the study of m5C in RNA. For researchers specifically interested in this compound, chemical synthesis stands as the most reliable method for its incorporation into RNA. As the field of epitranscriptomics continues to evolve, further research may yet uncover the enzymatic machinery and biological significance of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdanderson.org [mdanderson.org]

- 3. Purification Strategy for Recombinant Forms of the Human Mitochondrial DNA Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human DNMT2 methylates tRNAAsp molecules using a DNA methyltransferase-like catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NSUN6 is a human RNA methyltransferase that catalyzes formation of m5C72 in specific tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian NSUN2 introduces 5-methylcytidines into mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of RNA Modifications by HPLC Analysis and Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation and determination of the oxidation products of 5-methylcytosine in RNA - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01589A [pubs.rsc.org]

- 9. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]

- 10. tandfonline.com [tandfonline.com]

- 11. biorxiv.org [biorxiv.org]

1-Methylcytosine in Hachimoji DNA Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methylcytosine (1mC) within the framework of hachimoji DNA, an artificially expanded genetic information system. It covers the core concepts, quantitative structural and thermodynamic data, detailed experimental protocols, and potential applications relevant to research and drug development.

Introduction to this compound and Hachimoji DNA

The expansion of the genetic alphabet beyond the canonical four bases (A, T, C, G) is a cornerstone of synthetic biology, offering unprecedented opportunities for data storage, nanotechnology, and the creation of novel biologics.[1] Hachimoji DNA stands as a landmark achievement in this field, creating a stable eight-letter genetic system that can store and transmit information.[2] This system incorporates four synthetic nucleotides to form two additional, non-natural base pairs alongside the native A:T and G:C pairs.[3]

A key component in this expanded alphabet is This compound (1mC) . Unlike the more common epigenetic marker 5-methylcytosine, 1mC features a methyl group on the N1 position of the pyrimidine (B1678525) ring. In the context of hachimoji DNA, 1mC (designated as S ) serves as a synthetic pyrimidine analog that forms a stable, three-hydrogen-bond pair with the purine (B94841) analog isoguanine (B23775) (B) .[4][5] This guide explores the structural and functional integration of 1mC into the hachimoji system, providing the technical details necessary for its study and application.

Core Concepts of the Hachimoji System

The hachimoji system is built on the principle of size and hydrogen-bonding complementarity, ensuring that the synthetic base pairs integrate seamlessly into the double helix without distorting its structure.[6] The system comprises four orthogonal base pairs:

-

Natural Purine:Pyrimidine Pairs:

-

Adenine (A) : Thymine (T)

-

Guanine (G) : Cytosine (C)

-

-

Synthetic Purine:Pyrimidine Pairs:

The B:S pair, featuring this compound, is critical to the system's stability and informational capacity. High-order quantum-mechanical analysis confirms that the non-natural B:S and P:Z pairs exhibit stronger interaction energies than their natural counterparts, contributing to the overall stability of the hachimoji duplex.[4]

Quantitative Data and Structural Properties

The integration of 1mC and other synthetic bases into hachimoji DNA results in a predictable and robust biopolymer. Extensive biophysical studies have quantified its structural and thermodynamic properties.[6]

Table 1: Structural Parameters of Hachimoji DNA vs. Natural B-DNA

| Parameter | Hachimoji DNA | Natural B-DNA | Reference |

|---|---|---|---|

| Helical Form | B-form | B-form | [6][7] |

| Base Pairs per Turn | 10.2 – 10.4 | ~10.5 | [7] |

| Groove Geometry | Major and minor groove widths similar to GC-rich DNA | Varies with AT/GC content | [7] |

| Pair Parameters | Buckle and propeller angles fall within ranges for natural DNA | Standard ranges |[7] |

Table 2: Thermodynamic Stability of Hachimoji DNA Duplexes

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Number of Duplexes Studied | 94 | A diverse set of sequences containing all eight bases was analyzed. | [6] |

| Average Tm Prediction Error | ± 2.1 °C | Melting temperature (Tm) predictions based on a nearest-neighbor model show high accuracy. | [6][7] |

| Average ΔG°37 Prediction Error | ± 0.39 kcal/mol | Gibbs free energy change predictions also demonstrate the system's thermodynamic predictability. |[6][8] |

Experimental Protocols & Workflows

The study and application of hachimoji DNA involves several key experimental procedures, from synthesis to functional analysis.

Hachimoji DNA strands, including those containing this compound, are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry on an automated synthesizer.[6][7] This cyclic process builds the DNA strand one base at a time.

Methodology:

-

Deblocking/Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using an acid (e.g., trichloroacetic acid), exposing a free 5'-hydroxyl group.[9]

-

Coupling: The next phosphoramidite monomer (e.g., the 1mC phosphoramidite), activated by a catalyst like tetrazole, is added. Its 3'-phosphoramidite group reacts with the free 5'-hydroxyl of the growing chain.[9]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using reagents like acetic anhydride (B1165640) to prevent the formation of deletion-mutant sequences.[10]

-

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an iodine solution, completing the cycle for that nucleotide addition.[11]

-

Final Cleavage and Deprotection: After the final cycle, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed, typically with aqueous ammonia.[11][12]

The stability of hachimoji duplexes is determined by measuring their melting temperature (Tm) using UV-Vis spectrophotometry.

Methodology:

-

Sample Preparation: Synthesize complementary hachimoji DNA oligonucleotides. Anneal them in a buffer solution (e.g., 0.25M NaCl, 20mM Sodium Phosphate, pH 7.0).[13]

-

UV Absorbance Measurement: Place the duplex solution in a cuvette in a spectrophotometer with a temperature controller. Monitor the UV absorbance at 260 nm as the temperature is slowly increased (e.g., 1°C/min).[13]

-

Data Acquisition: As the DNA duplex "melts" into single strands, the absorbance increases due to the hyperchromic effect. A melting curve of absorbance vs. temperature is generated.[14]

-

Tm Calculation: The Tm is the temperature at which 50% of the DNA is in the duplex state, corresponding to the midpoint of the transition on the melting curve. This is often calculated from the peak of the first derivative of the curve.[14][15]

-